2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide
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Overview
Description
2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then cyclized to form the oxadiazole ring . The final step involves the sulfonation of the benzofuran ring and subsequent reaction with diethylamine to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway is followed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups .
Scientific Research Applications
2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,4-dimethylphenylhydrazine hydrochloride: A precursor in the synthesis of the target compound.
N-(2,3- and 3,5-dimethylphenyl)-β-alanines: Compounds with similar structural motifs used in various synthetic applications.
Uniqueness
2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H25N3O4S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide |
InChI |
InChI=1S/C23H25N3O4S/c1-6-26(7-2)31(27,28)18-10-11-20-19(13-18)16(5)21(29-20)23-24-22(25-30-23)17-9-8-14(3)15(4)12-17/h8-13H,6-7H2,1-5H3 |
InChI Key |
KJDXELSSBVXQEO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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